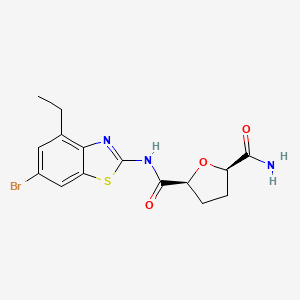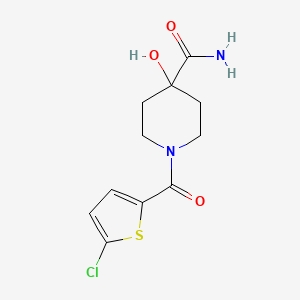![molecular formula C16H19NO4 B7124007 3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid](/img/structure/B7124007.png)
3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid is an organic compound characterized by a benzene ring substituted with a carboxylic acid and an amine group. This compound is part of the aminobenzoic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid typically involves the reaction of 4-prop-2-enyloxane-4-carbonyl chloride with anthranilic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: An aminobenzoic acid with similar structural features but different functional groups.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic Acid: A related compound with a prop-2-yn-1-yloxy group instead of the prop-2-enyloxane group.
Uniqueness
3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(4-prop-2-enyloxane-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-6-16(7-9-21-10-8-16)15(20)17-13-5-3-4-12(11-13)14(18)19/h2-5,11H,1,6-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUAAUWJFDDJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-2-(4-bromophenyl)-3-methyl-N-[(2-methyltriazol-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7123928.png)
![1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea](/img/structure/B7123936.png)
![5-[[(3aR,7aS)-2-oxo-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]sulfonyl]-2-ethylbenzoic acid](/img/structure/B7123943.png)
![5-(6-bromospiro[2H-indole-3,4'-oxane]-1-yl)-3-methyl-5-oxopentanoic acid](/img/structure/B7123957.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B7123964.png)
![3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid](/img/structure/B7123972.png)
![4-chloro-N-[(5-ethoxypyridin-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7123975.png)

![5-[4-[2-(1-Adamantyl)ethyl]piperazine-1-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7123980.png)
![3-[5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-methylurea](/img/structure/B7123990.png)
![3-Fluoro-2-methyl-5-[[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B7123992.png)
![[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7124001.png)
![1-[3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carbonitrile](/img/structure/B7124010.png)

